molecular formula C7H3Cl2F3O2S B1587000 4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride CAS No. 32333-53-2

4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride

Cat. No.: B1587000
CAS No.: 32333-53-2
M. Wt: 279.06 g/mol
InChI Key: SSULGNXFUGLULI-UHFFFAOYSA-N
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Description

4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H3Cl2F3O2S. It is known for its use as an intermediate in the synthesis of various organic compounds, including pesticides and dyes . The compound is characterized by the presence of a sulfonyl chloride group, which makes it highly reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride is typically synthesized from 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in optimizing the reaction parameters and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: In some cases, catalysts such as palladium or other transition metals may be used to facilitate the reactions.

    Solvents: Organic solvents like dichloromethane, acetonitrile, and toluene are often used to dissolve the reactants and control the reaction environment.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonate Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both chlorine and trifluoromethyl groups on the aromatic ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various chemical syntheses and industrial applications.

Properties

IUPAC Name

4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O2S/c8-6-2-1-4(15(9,13)14)3-5(6)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSULGNXFUGLULI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381704
Record name 4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32333-53-2
Record name 4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The titled compound is prepared analogously to 4-fluoro-3-methoxy-benzenesulfonyl chloride (Intermediate 102a) by replacing 4-fluoro-3-methoxyaniline with 4-chloro-3-trifluoromethyl-phenylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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